molecular formula C11H9FN2O3 B2407012 Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1274477-51-8

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2407012
CAS No.: 1274477-51-8
M. Wt: 236.202
InChI Key: QRJQFAPQITVEPQ-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles

Preparation Methods

The synthesis of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate with a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with the fluorine atom at a different position on the phenyl ring.

    Ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their substituents.

Properties

IUPAC Name

ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJQFAPQITVEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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